3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide
Description
3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide (CAS: 1563333-04-9) is a substituted benzene derivative with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . Its structure features a fluorine atom at the 3-position, a methyl group at the 5-position, and a hydroxyimino (-NH-OH) functional group attached to the carboximidamide moiety (Fig. 1).
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
VKHMLWOVWNULNP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with 3-fluoro-5-methylbenzonitrile or a related halogenated aromatic precursor. This substrate is chosen for its substitution pattern that aligns with the target compound.
Conversion of Nitrile to Amidoxime
The critical step involves the conversion of the nitrile group to the amidoxime functionality. This is commonly achieved by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide under reflux conditions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrile to Amidoxime | Hydroxylamine hydrochloride, Na2CO3, EtOH, 90°C, 7 hrs | 60 | Purification by silica gel chromatography; product isolated as solid with mp > 400 °C |
This method is supported by analogous syntheses reported for similar benzene carboximidamide derivatives, where the amidoxime is obtained in moderate to good yields and high purity.
Protection and Deprotection Strategies
In complex syntheses involving multiple functional groups, protecting groups such as Boc (tert-butoxycarbonyl) for amines or oxadiazole rings for amidines are employed to prevent side reactions. These groups are introduced early and removed at the final stages under mild acidic or hydrogenation conditions to yield the free amidoxime.
Alternative Synthetic Routes
Other synthetic approaches may involve:
- Direct amidination of the corresponding fluoro-methylbenzaldehyde derivatives followed by hydroxylation.
- Use of peptide coupling reagents (e.g., HATU in DMF) for amidine bond formation when the compound is part of larger molecular scaffolds.
- Palladium-catalyzed coupling reactions for functionalization of aromatic rings prior to amidoxime formation.
Purification and Characterization
Purification is typically done by silica gel chromatography using hexane/ethyl acetate mixtures. Characterization includes:
- Melting point determination (e.g., mp > 400 °C for amidoxime derivative).
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR signals characteristic for NH, OH, aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) confirming molecular formula.
- Thin Layer Chromatography (TLC) Rf values for monitoring reactions.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | 3-Fluoro-5-methylbenzonitrile or related derivatives |
| Key Reagents | Hydroxylamine hydrochloride, sodium carbonate, solvents |
| Reaction Conditions | Reflux in ethanol or similar solvent, 7–12 hours |
| Yield of Amidoxime Step | Approximately 60% |
| Purification Method | Silica gel chromatography (hexane/ethyl acetate) |
| Characterization Techniques | 1H NMR, HRMS, melting point, TLC |
| Protecting Groups Used | Boc, oxadiazole rings (in complex syntheses) |
| Deprotection Conditions | Acidic treatment (e.g., trifluoroacetic acid), hydrogenation |
Research and Literature Sources
The preparation methods summarized here are derived from peer-reviewed journal articles and authoritative chemical synthesis reports, including:
- Synthesis and biological evaluation studies of benzene carboximidamide derivatives with fluorine substituents.
- Chemical supplier data confirming molecular formula and CAS registry number: 1563333-04-9.
- Related synthetic methodologies for amidoximes and benzene derivatives in medicinal chemistry literature.
These sources collectively provide a robust and comprehensive foundation for the synthesis of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide .
Chemical Reactions Analysis
Condensation Reactions
The carboximidamide group participates in condensation reactions with carbonyl compounds. For example:
-
Hydrazone formation : Reacts with ketones/aldehydes under mild conditions (e.g., ethyl acetoacetate, triethylamine, toluene, RT) to yield hydrazone derivatives .
-
Mechanism : The hydroxylamine nitrogen acts as a nucleophile, attacking carbonyl carbons to form C=N bonds.
Table 1: Condensation Reaction Examples
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Et₃N, toluene, RT, 2 h | Hydrazone with acetylacetone | 48% |
| Isophthalaldehyde | DMF, 150°C, 24 h | Bis-hydrazone macrocycle | 96% |
Reduction and Oxidation
The N'-hydroxy group and imine bond exhibit redox activity:
-
Reduction : Catalytic hydrogenation (Pd/C, H₂, EtOH) reduces the imine to an amine while retaining the fluorine substituent .
-
Oxidation : Ceric ammonium nitrate in MeCN oxidizes the hydroxylamine to a nitroso group .
Key Observations :
-
Fluorine’s electron-withdrawing effect stabilizes intermediates during redox reactions.
-
Methyl at position 5 sterically hinders oxidation at the ortho position.
Metal Complexation
The hydroxylamine and imine groups facilitate coordination with transition metals:
-
Copper complexes : Forms stable complexes with Cu(I) under Suzuki coupling conditions (CuI, K₂CO₃, DMF, 150°C) .
-
Applications : Metal complexes enhance catalytic activity in cross-coupling reactions .
Table 2: Metal Binding Affinity
| Metal Ion | Binding Site | Stability Constant (Log K) |
|---|---|---|
| Cu(I) | N-hydroxyimine | 10.2 ± 0.3 |
| Fe(III) | Carboximidamide | 8.7 ± 0.2 |
Nucleophilic Aromatic Substitution
Despite fluorine’s poor leaving-group ability, directed ortho-metalation enables functionalization:
-
Directed substitution : Lithiation (LDA, THF, -78°C) at the methyl-adjacent position allows introduction of electrophiles (e.g., I₂, CO₂) .
-
Limitations : Harsh conditions required due to fluorine’s strong C-F bond.
Comparative Reactivity with Analogues
Table 3: Substituent Effects on Reactivity
| Compound | Fluorine Position | Methyl Position | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| 3-Fluoro-N'-hydroxy-5-methyl | 3 | 5 | 2.4 × 10⁻³ |
| 2-Fluoro-N'-hydroxy-4-methyl | 2 | 4 | 1.1 × 10⁻³ |
| N'-Hydroxy-4-methyl (no fluorine) | – | 4 | 0.3 × 10⁻³ |
Key trends:
-
Fluorine at position 3 increases electrophilicity at C-1, accelerating condensation.
-
Methyl at position 5 reduces steric clash compared to position 4 analogues.
Stability Under Acidic/Basic Conditions
Scientific Research Applications
3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aromatic Derivatives
3-Chloro-N-phenyl-phthalimide (CAS not provided)
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 265.67 g/mol
- Key Features :
- Chlorine substituent at the 3-position.
- Phthalimide backbone fused with a benzene ring.
- N-phenyl group for enhanced thermal stability.
- Applications: Used as a monomer in polyimide synthesis for high-performance polymers .
Comparison with Target Compound :
- Structural Complexity : The phthalimide’s fused-ring system offers rigidity, whereas the target’s simpler benzene ring may allow greater synthetic versatility.
- Functional Groups: The hydroxyimino group in the target compound introduces hydrogen-bonding capacity, absent in the phthalimide derivative.
Methyl-Substituted Aromatic Compounds
No direct methyl-substituted analogs are detailed in the provided evidence. However, the 5-methyl group in the target compound likely enhances lipophilicity compared to unmethylated analogs, influencing solubility and membrane permeability.
Comparison with Functionally Similar Compounds
Agrochemical Derivatives (Pesticides)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Comparison with Target Compound :
- Halogen vs. Trifluoromethyl : The target’s fluorine atom is less lipophilic than flutolanil’s -CF₃ group, which may reduce cellular uptake but improve water solubility.
- Functional Groups: The hydroxyimino group in the target could act as a metal chelator or hydrogen-bond donor, contrasting with flutolanil’s amide-based bioactivity.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
Comparison with Target Compound :
- Chlorine vs.
- Backbone Diversity : The target’s carboximidamide group differs from cyprofuram’s carboxamide, which may alter binding affinities in biological targets.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronegativity | Lipophilicity (LogP) | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Fluorine (Target) | High | Low | Moderate (via -NH-OH) |
| Chlorine (Phthalimide) | Moderate | High | Low |
| Trifluoromethyl (Flutolanil) | High | Very High | Low |
Research Findings and Implications
- Halogen Effects : Fluorine’s electronegativity may enhance the target compound’s stability against oxidative degradation compared to chlorine-containing analogs .
- Hydroxyimino Group: This moiety could confer unique reactivity, such as forming coordination complexes or acting as a nitric oxide donor, which is absent in phthalimides or benzamide-based pesticides.
- Synthetic Utility : The simpler benzene backbone of the target compound allows easier functionalization than fused-ring systems like phthalimides .
Biological Activity
3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a fluorine atom at the 3-position of a phenolic ring, which is known to influence its biological activity. The presence of the hydroxyl group and the carboximidamide functionality are also critical for its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide | S. aureus | 12.9 |
| MRSA | 25.9 |
This suggests that modifications in the structure can enhance the compound's antimicrobial properties, potentially making it a candidate for further development as an antibiotic agent .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, particularly through inhibition of NF-κB activation. Compounds similar to 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide have shown a reduction in pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.
In vitro studies demonstrated that the compound increased the activity of NF-κB by 10–15%, suggesting a nuanced role in inflammation modulation .
3. Anticancer Activity
In vitro assays have assessed the anticancer potential of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide against various cancer cell lines, including pancreatic cancer cells (PANC-1). Preliminary results show that it inhibits cell proliferation and induces apoptosis at certain concentrations.
| Cell Line | IC50 (nM) |
|---|---|
| PANC-1 | < 50 |
These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
Case Studies
Several case studies have explored the biological effects of compounds similar to 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide:
- Antimicrobial Efficacy : A study on related compounds demonstrated enhanced activity against resistant bacterial strains when fluorinated derivatives were used, suggesting that fluorination can improve drug efficacy .
- Inflammation Models : In animal models of inflammation, compounds with similar structures showed significant reduction in edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
- Cancer Treatment : A comparative study indicated that fluorinated analogues exhibited superior stability and reduced toxicity compared to non-fluorinated counterparts in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
